Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate, also known as MHI, is a chemical compound that has been of interest to scientists due to its potential uses in various fields. MHI is a versatile compound that has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Cancer Research: Proautophagic Potential in Breast Cancer Treatment
The compound has been studied for its potential in treating HER2-positive breast cancer. It’s been found that derivatives of this compound, such as HIMOXOL and Br-HIMOLID, show proautophagic activity and inhibit the migration of breast cancer cells in vitro . This suggests that methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate could be a promising candidate for developing new cancer therapies, particularly for aggressive cancer types that overexpress the human epidermal growth factor receptor 2 (HER2).
Organic Chemistry: Synthesis of Schiff Bases
In the field of organic chemistry, this compound is involved in the synthesis of Schiff bases . Schiff bases have a wide range of applications, including as ligands in coordination chemistry, catalysts in various chemical reactions, and as intermediates in the synthesis of other organic compounds.
Antioxidant Activity: Neuroprotective and Anti-inflammatory Applications
The antioxidant properties of derivatives of methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate have been explored . These properties are significant for neuroprotective and anti-inflammatory applications, as oxidative stress is a common pathway in neurodegenerative diseases and inflammation.
Mechanism of Action
Target of Action
Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate, also known as methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate, is a complex organic compound. They protect rat gastric mucosa from ulceration in indomethacin and orthophen ulcer models .
Mode of Action
It’s worth noting that compounds with similar structures, such as 3-hydroxyimino derivatives, have been found to exhibit antioxidant properties . They were found to lead to the appearance of induction periods on the kinetic curves of oxygen absorption .
Biochemical Pathways
Compounds with similar structures, such as pyridones, are oxidation products of nicotinamide, its methylated form, and its ribosylated form . These compounds are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .
Pharmacokinetics
For example, Methyl 3,4-dihydroxybenzoate (MDHB) has fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% .
Result of Action
Compounds with similar structures, such as 3-hydroxyimino derivatives, have shown pronounced antiulcer activity . They protect rat gastric mucosa from ulceration in indomethacin and orthophen ulcer models .
Action Environment
For example, Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGZOHFJDXEXSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NO)C2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631496 |
Source
|
Record name | Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate | |
CAS RN |
185122-64-9 |
Source
|
Record name | Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.